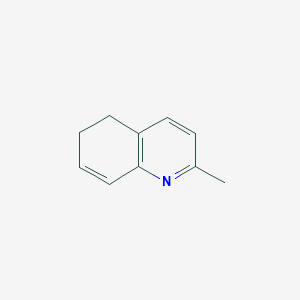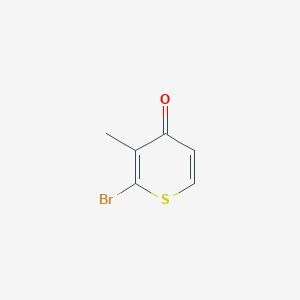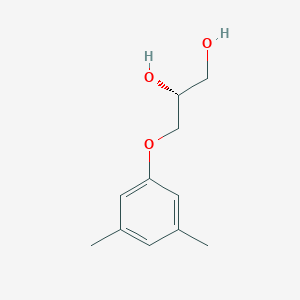
1,2-Propanediol, 3-(3,5-dimethylphenoxy)-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediol, 3-(3,5-dimethylphenoxy)-, ®- is a chemical compound with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol . This compound is known for its unique structural properties, which include a phenoxy group substituted with two methyl groups at the 3 and 5 positions, attached to a 1,2-propanediol backbone. It is often used in various scientific research applications due to its distinct chemical characteristics.
Méthodes De Préparation
The synthesis of 1,2-Propanediol, 3-(3,5-dimethylphenoxy)-, ®- typically involves the reaction of 3,5-dimethylphenol with epichlorohydrin, followed by a ring-opening reaction with a base to form the desired product. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Solvent: Common solvents include dichloromethane or toluene.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are used to promote the ring-opening reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1,2-Propanediol, 3-(3,5-dimethylphenoxy)-, ®- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted phenoxy derivatives.
Applications De Recherche Scientifique
1,2-Propanediol, 3-(3,5-dimethylphenoxy)-, ®- has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Propanediol, 3-(3,5-dimethylphenoxy)-, ®- involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
1,2-Propanediol, 3-(3,5-dimethylphenoxy)-, ®- can be compared with similar compounds such as:
1,2-Propanediol, 3-phenoxy-: Lacks the methyl groups at the 3 and 5 positions, resulting in different chemical and biological properties.
1,2-Propanediol, 3-(4-methylphenoxy)-: Has a single methyl group at the 4 position, leading to variations in reactivity and interactions.
The uniqueness of 1,2-Propanediol, 3-(3,5-dimethylphenoxy)-, ®- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
61248-73-5 |
|---|---|
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
(2R)-3-(3,5-dimethylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C11H16O3/c1-8-3-9(2)5-11(4-8)14-7-10(13)6-12/h3-5,10,12-13H,6-7H2,1-2H3/t10-/m1/s1 |
Clé InChI |
BUPIGXJCEVUNSJ-SNVBAGLBSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)OC[C@@H](CO)O)C |
SMILES canonique |
CC1=CC(=CC(=C1)OCC(CO)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




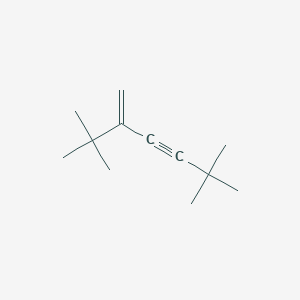


![(5-Phenylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B14598990.png)

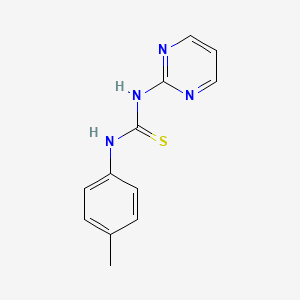
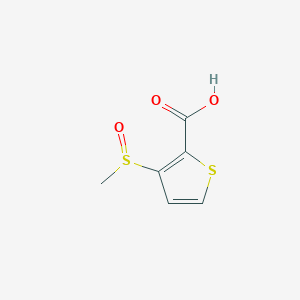
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-chlorobenzene](/img/structure/B14599019.png)

